

Citalopram hydrobromide forced degradation studies and product characterization

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Compound Focus: Citalopram Hydrobromide

CAS No.: 59729-32-7

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Introduction to Citalopram Hydrobromide and Forced Degradation

Citalopram hydrobromide (CT) is a widely prescribed selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders [1]. Forced degradation studies are a critical part of pharmaceutical development, aimed at identifying the intrinsic stability of a drug substance and validating the analytical methods that will be used for its assessment.

The primary goal is to subject the drug to harsh conditions—including hydrolysis, oxidation, photolysis, and thermal stress—beyond those used in accelerated stability testing. This process helps in:

- **Identifying degradation products** and understanding the degradation pathways.
- **Developing stability-indicating analytical methods** that can separate the drug from its degradation products.
- **Providing insights into the drug's stability**, which aids in the development of stable formulations and appropriate packaging.

Protocol: Forced Degradation Study and Product Characterization

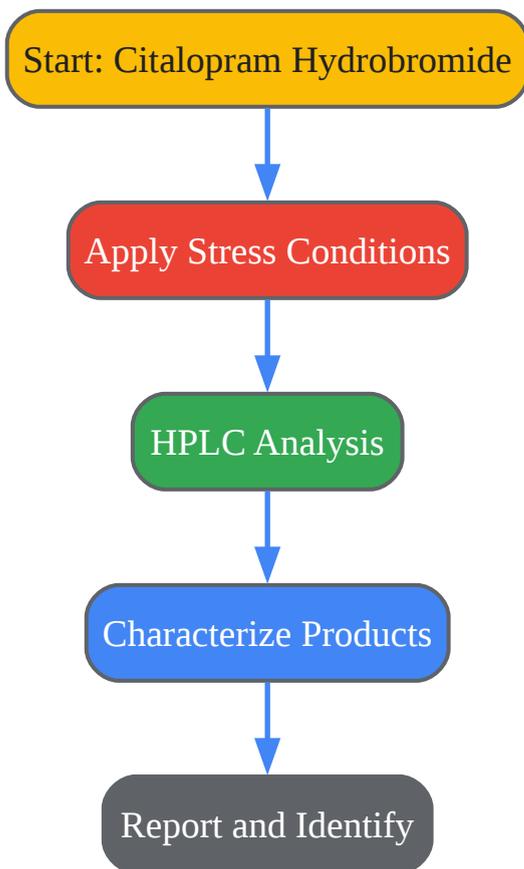
This protocol outlines the steps for conducting forced degradation studies on **citalopram hydrobromide** and for characterizing the resulting products.

Materials and Reagents

- **Drug Substance: Citalopram hydrobromide** (CAS 59729-32-7) [2].
- **Solvents:** High-purity methanol, acetonitrile, water (HPLC grade).
- **Acids and Bases:** Hydrochloric acid (HCl) and sodium hydroxide (NaOH) of analytical grade.
- **Oxidizing Agent:** Hydrogen peroxide (H₂O₂), 30% w/v.
- **Mobile Phase Additive:** Diethylamine.

Experimental Workflow for Forced Degradation

The overall process for conducting and analyzing forced degradation samples is summarized below.



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Detailed Forced Degradation Conditions

Prepare separate solutions of **citalopram hydrobromide** and subject them to the following stress conditions. The aim is to achieve approximately 5-20% degradation to avoid the formation of secondary degradation products [3] [4].

Table 1: Recommended Forced Degradation Conditions for **Citalopram Hydrobromide**

Stress Condition	Recommended Conditions	Major Degradation Products Formed
Acidic Hydrolysis	1-2M HCl, at elevated temperature (e.g., 60°C) for several hours [4].	Degradation Product I, Degradation Product II [4].
Alkaline Hydrolysis	0.1-1M NaOH, at elevated temperature (e.g., 60°C) for several hours [4].	Degradation Product I, Degradation Product II [4].
Oxidative Degradation	Expose to 3-30% hydrogen peroxide at room temperature for 24 hours or at elevated temperature for a shorter duration [3].	Information not specified in search results.
Photolytic Degradation	Expose solid drug substance and/or solution to UV light (e.g., 1.2 million lux hours) as per ICH guidelines [4].	Degradation Product III, Degradation Product IV, Degradation Product V [4].
Thermal Degradation	Expose the solid drug substance to dry heat (e.g., 60°C) for an extended period (e.g., 1 month) [3].	Information not specified in search results.

Chromatographic Separation and Analysis

An effective reversed-phase HPLC (RP-HPLC) method is crucial for separating citalopram from its impurities and degradation products.

- **Chromatographic Conditions [3]:**
 - **Column:** Inertsil ODS 3V (250 mm x 4.6 mm; 5 µm particle size).
 - **Mobile Phase:** Gradient elution using:

- Mobile Phase A: 0.3% Diethylamine in water, pH adjusted to 4.70.
- Mobile Phase B: Mixture of methanol and acetonitrile (55:45, v/v).
- **Flow Rate:** 1.0 mL/min.
- **Detection:** Photodiode Array Detector (PDA) set at 225 nm.
- **Injection Volume:** 10-20 μ L.

This method has been validated for accuracy, precision, and linearity and is suitable for the rapid evaluation of citalopram quality and the detection of its impurities in bulk drugs and formulations [3].

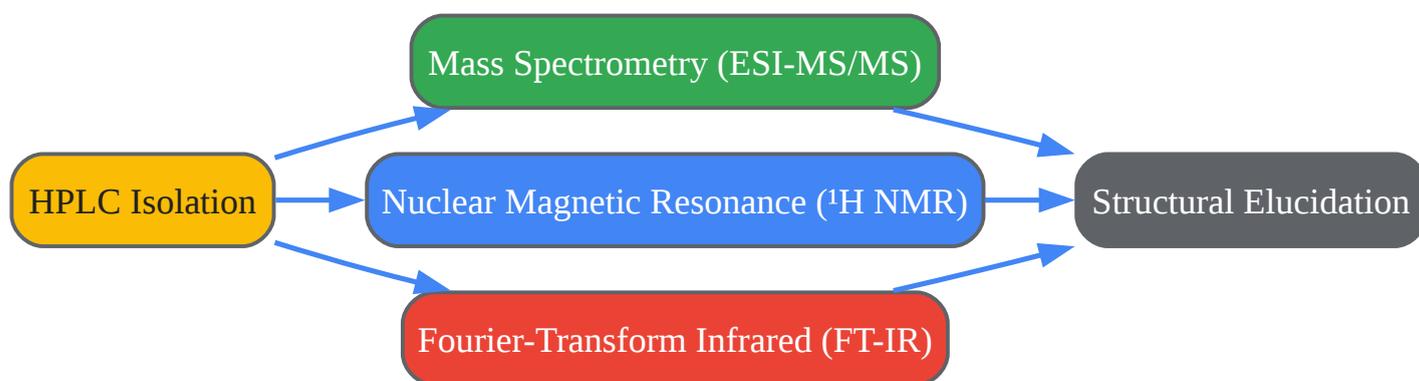
Characterization of Degradation Products

Once the degradation products are separated and isolated (e.g., using semi-preparative HPLC), they are characterized using spectroscopic techniques.

Table 2: Characterization of **Citalopram Hydrobromide** Degradation Products

Degradation Product	Stress Condition	Proposed Identity / Characterization Method
Product I	Hydrolytic (Acidic & Alkaline)	3-Hydroxycitalopram N-oxide (New impurity characterized by ESI-MS/MS, ^1H NMR, and FT-IR) [4].
Product II	Hydrolytic (Acidic & Alkaline)	Citalopram Carboxamide (Known impurity) [4].
Product III	Photolytic	Characterized by ESI-MS/MS, ^1H NMR, and FT-IR [4].
Product IV	Photolytic	Citalopram N-oxide (Known impurity) [4].
Product V	Photolytic	Characterized by ESI-MS/MS, ^1H NMR, and FT-IR [4].

The workflow for characterization typically follows a logical sequence from isolation to structural elucidation.



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Key Takeaways for Researchers

- **Method Robustness:** The RP-HPLC method using a pH-adjusted diethylamine buffer is effective in separating citalopram from its various degradation products, making it a robust stability-indicating method [3].
- **Primary Degradation Pathways:** Citalopram is susceptible to both hydrolytic and photolytic degradation. Hydrolytic conditions primarily lead to carboxamide and N-oxide derivatives, while photolysis generates multiple N-oxide related impurities [4].
- **Novel Impurity Identification:** Forced degradation can reveal new impurities not listed in pharmacopeias, such as 3-Hydroxycitalopram N-oxide, underscoring the value of comprehensive characterization studies [4].

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